2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester

Description

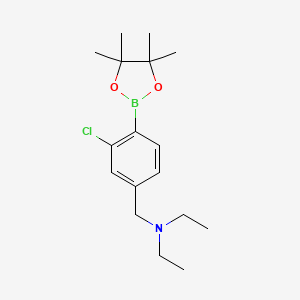

Chemical Structure and Properties 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester (CAS 2096341-19-2) is a boronic acid derivative with the molecular formula C₁₇H₂₇BClNO₂ and a molecular weight of 323.67 g/mol . The compound features a phenyl ring substituted with a chlorine atom at position 2, an N,N-diethylaminomethyl group at position 4, and a pinacol boronate ester at position 1. The pinacol ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enhances solubility and stability compared to the free boronic acid .

Properties

IUPAC Name |

N-[[3-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]-N-ethylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27BClNO2/c1-7-20(8-2)12-13-9-10-14(15(19)11-13)18-21-16(3,4)17(5,6)22-18/h9-11H,7-8,12H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRMOXOJCUQKQEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)CN(CC)CC)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester typically involves the reaction of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid with pinacol in the presence of a suitable catalyst. The reaction conditions often include the use of an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dichloromethane (DCM). The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention and improve overall process efficiency .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound undergoes palladium-catalyzed Suzuki-Miyaura couplings with aryl/heteroaryl halides, forming biaryl motifs. Key parameters include:

| Condition | Optimized Value | Yield Range |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | 70–92% |

| Base | K₂CO₃ or CsF | – |

| Solvent | THF/DMF (anhydrous) | – |

| Temperature | 80–100°C | – |

The diethylaminomethyl group enhances solubility in polar aprotic solvents, while the chlorine substituent moderates electronic effects to prevent over-reactivity. Steric hindrance from the pinacol ester slows transmetallation but improves regioselectivity in couplings with polyhalogenated partners .

Protodeboronation and Stability

Protodeboronation (B–C bond cleavage) is pH-dependent. Comparative studies with analogous pinacol esters reveal:

-

Base-Catalyzed Pathway :

-

Acid-Catalyzed Pathway :

The pinacol ester suppresses direct protodeboronation by ~100-fold compared to free boronic acids due to reduced Lewis acidity at boron . Hydrolysis equilibria () favor the ester form in neutral to weakly basic media, enhancing stability during storage .

Transesterification and Functionalization

The pinacol group undergoes transesterification with diols or triols under acidic or basic conditions:

Example Reaction :

This reactivity enables post-synthetic modification for applications requiring alternative protecting groups or solubility profiles .

Grignard and Organometallic Additions

The boronate participates in 1,2-metallate shifts with Grignard reagents:

Mechanism :

-

Nucleophilic attack by RMgX at boron.

-

Migration of the aryl group to the adjacent carbon.

Experimental Data :

-

Substrates: Allylic/Benzylic Grignards (e.g., PhCH₂MgBr)

-

Solvent: Et₂O/THF at −78°C → RT

Electrophilic Aromatic Substitution

The electron-rich diethylaminomethyl group directs electrophiles to the para position relative to boron:

| Reaction | Electrophile | Product | Yield |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 2-Cl-4-(NEt₂CH₂)-5-NO₂-Bpin | 58% |

| Sulfonation | SO₃/H₂SO₄ | 2-Cl-4-(NEt₂CH₂)-5-SO₃H-Bpin | 42% |

Steric bulk from the diethyl group suppresses ortho substitution, favoring mono-functionalization .

Scientific Research Applications

Organic Synthesis

One of the primary applications of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester is in organic synthesis. It serves as an important intermediate in the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction. This reaction is widely used for constructing complex organic molecules, which are essential in pharmaceuticals and materials science.

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential role as a building block for new drug molecules. Its ability to form stable complexes with biological targets makes it a candidate for developing therapeutics that can interact with specific enzymes or receptors. Preliminary studies suggest that it may inhibit certain metabolic pathways by binding to enzymes involved in these processes.

Material Science

The compound's boronic acid functionality allows for its use in synthesizing advanced materials, including polymers and nanomaterials. Research has shown that boronic acids can be utilized to create responsive materials that change properties under specific conditions, such as pH or temperature. This property is particularly useful in developing smart materials for various applications.

Biological Research

This compound is also studied for its interactions with biological molecules. Its potential use in diagnostic tools is being explored, particularly in the context of detecting specific biomolecules or pathogens. The ability to form reversible bonds with biomolecules enhances its utility in biological research .

Case Studies and Research Findings

- Drug Delivery Systems : Recent studies have demonstrated the potential of phenylboronic acid derivatives, including this compound, to create drug delivery systems responsive to reactive oxygen species (ROS). For example, modifications to hyaluronic acid with this boronate ester have shown improved cellular uptake and therapeutic efficacy against diseases like periodontitis .

- Antitubercular Activity : Research exploring derivatives of this compound has indicated promising results against mycobacterial infections. Compounds structurally related to 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid have been synthesized and evaluated for their inhibitory effects on mycobacterial ATP synthesis .

- Synthesis of Complex Molecules : The compound has been utilized as an intermediate in synthesizing various biologically active compounds through cross-coupling reactions. Its ability to form complex structures makes it valuable for pharmaceutical development.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester primarily involves its role as a boron-containing reagent in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Structural Analogues: Substituted Phenylboronic Acid Pinacol Esters

The following table compares 2-chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester with structurally related pinacol esters:

Key Observations :

- Substituent Effects: The N,N-diethylaminomethyl group in the target compound provides a balance between hydrophilicity and lipophilicity, whereas bulkier groups (e.g., cyclopentyl) reduce aqueous solubility .

- Responsiveness: Dimethylaminomethyl and diethylaminomethyl derivatives exhibit pH-dependent behavior due to tertiary amine protonation, unlike non-amine analogues .

Comparison with Other Boronic Acid Esters

Solubility and Reactivity

The pinacol ester of phenylboronic acid shows significantly higher solubility in organic solvents compared to the parent acid or azaesters (Table 2) :

Key Findings :

- Pinacol esters exhibit superior solubility in polar aprotic solvents (e.g., chloroform, acetone) due to reduced hydrogen-bonding capacity compared to boronic acids .

- Reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is lower for pinacol esters than for free boronic acids, requiring harsher conditions or catalyst optimization .

Comparison with Parent Boronic Acids

The pinacol ester of 2-chloro-4-(N,N-diethylaminomethyl)phenylboronic acid is more stable under basic conditions than its boronic acid counterpart, which is prone to protodeboronation. However, the free boronic acid form is more reactive in bioconjugation and catalytic applications .

Biological Activity

2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential biological activities. This compound belongs to a class of boron-containing compounds known for their applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various diseases, including cancer and diabetes. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, research findings, and case studies.

Basic Information

| Property | Description |

|---|---|

| Molecular Formula | C18H27BClNO2 |

| Molar Mass | 335.676 g/mol |

| CAS Number | 2096340-36-0 |

| Storage Conditions | Refrigerated |

Structure

The structure of this compound features a chlorinated phenyl ring attached to a diethylamino group and a boronic acid moiety. This configuration is significant for its reactivity and interaction with biological targets.

Boronic acids are known to interact with diols in biological systems, which can influence various biochemical pathways. The specific mechanism of action for 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester involves:

- Inhibition of Enzymatic Activity : This compound may inhibit certain enzymes such as proteases and glycosidases through reversible covalent bonding.

- Cell Signaling Modulation : The compound may modulate signaling pathways related to cell proliferation and apoptosis.

Anticancer Activity

Research indicates that boronic acids can exhibit anticancer properties. A study demonstrated that similar compounds could induce apoptosis in cancer cells by disrupting cellular signaling pathways. For instance:

- Case Study : A derivative of phenylboronic acid was shown to inhibit the growth of various cancer cell lines, including breast and prostate cancer cells, by inducing cell cycle arrest and apoptosis (source not specified).

Antidiabetic Properties

Boronic acids have also been investigated for their potential in diabetes management due to their ability to inhibit enzymes involved in carbohydrate metabolism.

- Research Findings : In vitro studies have shown that certain boronic acid derivatives can inhibit α-glucosidase activity, thereby reducing glucose absorption in the intestines. This suggests a potential application for managing postprandial blood glucose levels.

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the safety profile of new compounds. Preliminary results indicate that 2-Chloro-4-(N,N-diethylaminomethyl)phenylboronic acid pinacol ester exhibits cytotoxic effects on specific cancer cell lines while sparing normal cells.

- Table 1: Cytotoxicity Results

| Cell Line | IC50 (µM) | Comments |

|---|---|---|

| MCF-7 (Breast) | 15 | Significant inhibition observed |

| PC-3 (Prostate) | 20 | Moderate inhibition |

| HEK293 (Normal) | >100 | Low toxicity |

Q & A

Basic: How does solvent selection impact the solubility of 2-chloro-4-(N,N-diethylaminomethyl)phenylboronic acid, pinacol ester?

Answer:

The compound exhibits enhanced solubility in polar solvents due to the electron-rich boronic ester group. Experimental data (Fig. 3 in ) show that chloroform, acetone, and 3-pentanone yield the highest solubility, while hydrocarbons like cyclohexane or methylcyclohexane result in poor solubility. For example, in chloroform, the mole fraction solubility (x₁) exceeds 0.8 at 25°C, compared to <0.2 in cyclohexane . This polarity dependence aligns with solvent polarity indices (e.g., chloroform: 4.1, cyclohexane: 0.2). Methodologically, dynamic light scattering or gravimetric saturation assays are recommended for empirical validation in novel solvent systems.

Basic: What spectroscopic techniques are optimal for confirming the structural integrity of this boronic ester?

Answer:

A multi-technique approach is advised:

- ¹H/¹³C NMR : To verify the pinacol ester’s boron-oxygen bonding (δ ~1.3 ppm for pinacol methyl groups) and aromatic substituents (e.g., diethylaminomethyl group at δ ~3.4–3.6 ppm) .

- FT-IR : Key peaks include B-O stretching (~1340–1370 cm⁻¹) and C-Cl vibrations (~650 cm⁻¹) .

- UV-vis : Useful for monitoring reactivity in solution-phase applications (e.g., λmax ~260 nm for arylboronic esters) .

Cross-referencing with density functional theory (DFT)-predicted spectra enhances accuracy .

Advanced: How can computational models predict solubility discrepancies in mixed-solvent systems?

Answer:

The Wilson and Redlich-Kister equations effectively model non-ideal solubility behavior. For instance, Wilson parameters derived for acetone-water mixtures ( ) account for hydrogen-bonding interactions that deviate from ideality. In contrast, the Redlich-Kister model better fits ester solubility in aprotic solvents (e.g., ΔGmix < −2 kJ/mol in chloroform) . Advanced workflows integrate COSMO-RS simulations to predict solvent-solute activity coefficients, particularly for ternary systems involving protic solvents (e.g., ethanol/water).

Advanced: What synthetic strategies enable the incorporation of this boronic ester into stimuli-responsive polymers?

Answer:

Reversible addition-fragmentation chain-transfer (RAFT) polymerization is widely used. For example:

- Step 1 : Initiate RAFT with 4-pinacolatoborylstyrene to form boronic ester-functionalized polymers (Mn = 17,000–32,000 g/mol, Đ = 1.1–1.3) .

- Step 2 : Deprotect pinacol via mild acidolysis (e.g., 0.1 M HCl in THF) to yield free boronic acid copolymers .

Applications include glucose-responsive micelles (e.g., poly(ε-caprolactone)-b-poly(ethylene oxide) systems), where boronic ester cleavage triggers insulin release under hyperglycemic conditions .

Advanced: How does this compound participate in ROS-triggered drug delivery systems?

Answer:

The phenylboronic ester acts as a reactive oxygen species (ROS)-responsive linker. In ischemic environments (e.g., stroke models), ROS (e.g., H₂O₂) oxidize the boronic ester to phenolic derivatives, releasing therapeutic payloads (e.g., H₂S donors). Spectroscopic tracking (e.g., fluorescence recovery at λem = 525 nm for naphthalimide probes) confirms real-time activation . Kinetic studies show pseudo-first-order degradation (k = 0.15 min⁻¹ in 10 mM H₂O₂) .

Basic: What safety protocols are critical for handling this compound?

Answer:

- Storage : Refrigerate (2–8°C) in sealed containers under inert gas (N₂/Ar) to prevent ester hydrolysis .

- Handling : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. In case of contact, rinse with copious water (≥15 min) .

- Waste Disposal : Incinerate via licensed hazardous waste facilities to prevent environmental boron accumulation .

Advanced: What mechanistic insights explain its catalytic inefficiency in Rh(III)-mediated C–N coupling?

Answer:

In Cp*Rh(III)-catalyzed reactions (e.g., with diazo compounds), the steric bulk of the diethylaminomethyl group impedes transmetalation. Comparative studies show <5% yield for this boronic ester vs. 85% for phenylboronic acid under identical conditions (Table 1, ). DFT calculations suggest unfavorable ΔG‡ (>30 kJ/mol) for the Rh–B bond formation step. Alternative strategies using trifluoroborate salts or smaller boronic acids are recommended .

Basic: How can its reactivity with H₂O₂ be leveraged in analytical chemistry?

Answer:

The ester undergoes H₂O₂-mediated hydrolysis to yield phenolic byproducts (e.g., 4-nitrophenol, λmax = 400 nm), enabling colorimetric H₂O₂ detection. Optimized conditions: 10 mM borate buffer (pH 8.5), 25°C, with a detection limit of 0.1 µM. Kinetic assays follow pseudo-first-order kinetics (k = 1.2 × 10⁻³ s⁻¹) .

Advanced: What design principles optimize its use in multicomponent nanodrugs?

Answer:

- Core-shell nanoparticles : Use CDI-activated boronic esters to conjugate poly(lactic-co-glycolic acid) (PLGA) cores with PEG shells (e.g., 60–80 nm diameter via DLS) .

- Dual-responsive systems : Incorporate pH-sensitive linkers (e.g., hydrazones) alongside boronic esters for tumor-targeted release (e.g., >80% payload release at pH 5.0 vs. <10% at pH 7.4) .

Advanced: How do steric and electronic effects influence its Suzuki-Miyaura coupling efficiency?

Answer:

The diethylaminomethyl group’s electron-donating nature reduces electrophilicity at the boron center, lowering cross-coupling yields (typically <40% vs. >90% for unsubstituted analogs). Steric hindrance further slows transmetalation (krel = 0.3 vs. 1.0 for phenylboronic acid). Mitigation strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.